molecular formula C16H21NO B14297139 N-(Bicyclo[3.3.1]nonan-1-yl)benzamide CAS No. 116137-38-3

N-(Bicyclo[3.3.1]nonan-1-yl)benzamide

Katalognummer: B14297139
CAS-Nummer: 116137-38-3
Molekulargewicht: 243.34 g/mol
InChI-Schlüssel: LRTDDWFAVUHSLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Bicyclo[3.3.1]nonan-1-yl)benzamide is a compound that features a bicyclo[3.3.1]nonane ring system attached to a benzamide group. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bicyclo[331]nonan-1-yl)benzamide typically involves the formation of the bicyclo[33One common method involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation to form the bicyclo[3.3.1]nonan-9-one core . This core can then be further functionalized to introduce the benzamide group.

Industrial Production Methods

Industrial production methods for N-(Bicyclo[3.3.1]nonan-1-yl)benzamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Bicyclo[3.3.1]nonan-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The bicyclo[3.3.1]nonane ring can be oxidized to introduce functional groups such as ketones or alcohols.

    Reduction: Reduction reactions can be used to modify the benzamide group or other functional groups attached to the bicyclo[3.3.1]nonane ring.

    Substitution: The compound can undergo substitution reactions, particularly at positions on the benzamide group or the bicyclo[3.3.1]nonane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bicyclo[3.3.1]nonane ring can yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups.

Wissenschaftliche Forschungsanwendungen

N-(Bicyclo[3.3.1]nonan-1-yl)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(Bicyclo[3.3.1]nonan-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other bicyclo[3.3.1]nonane derivatives such as bicyclo[3.3.1]nonan-9-one and 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane .

Uniqueness

N-(Bicyclo[3.3.1]nonan-1-yl)benzamide is unique due to the presence of both the bicyclo[3.3.1]nonane ring and the benzamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

116137-38-3

Molekularformel

C16H21NO

Molekulargewicht

243.34 g/mol

IUPAC-Name

N-(1-bicyclo[3.3.1]nonanyl)benzamide

InChI

InChI=1S/C16H21NO/c18-15(14-8-2-1-3-9-14)17-16-10-4-6-13(12-16)7-5-11-16/h1-3,8-9,13H,4-7,10-12H2,(H,17,18)

InChI-Schlüssel

LRTDDWFAVUHSLH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCCC(C1)(C2)NC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.